molecular formula C18H16ClFN4O2 B2764321 N-(5-chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 899723-85-4

N-(5-chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2764321
Numéro CAS: 899723-85-4
Poids moléculaire: 374.8
Clé InChI: RGXFXHJCEIPENS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-Chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-fluoro-4-methylphenyl group at position 1, and a carboxamide moiety linked to a 5-chloro-2-methoxyphenyl group. Its structural uniqueness lies in the strategic placement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy, methyl) substituents, which modulate physicochemical properties such as solubility, metabolic stability, and target affinity .

Propriétés

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2/c1-10-4-6-13(9-14(10)20)24-11(2)17(22-23-24)18(25)21-15-8-12(19)5-7-16(15)26-3/h4-9H,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXFXHJCEIPENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anti-inflammatory and anticancer activities, along with structure-activity relationships (SARs) derived from various studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H17_{17}ClF N3_{3}O
  • Molecular Weight : 343.80 g/mol

1. Anti-inflammatory Activity

Recent studies have indicated that triazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
Triazole Derivative A19.45 ± 0.0742.1 ± 0.30
Triazole Derivative B26.04 ± 0.3631.4 ± 0.12
N-(5-chloro...)TBDTBD

The above table summarizes preliminary data indicating that certain triazole derivatives can inhibit COX enzymes effectively, suggesting potential as anti-inflammatory agents .

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound demonstrated selective cytotoxicity against various human leukemia cell lines such as K-562 and MOLT-4.

Case Study: Cytotoxic Activity
A study reported that N-(5-chloro...) exhibited significant antiproliferative activity at nanomolar concentrations against leukemia cell lines. The results indicated a high degree of selectivity towards cancerous cells compared to normal cells, highlighting its therapeutic potential in oncology .

Table 2: Cytotoxicity Against Leukemia Cell Lines

Cell LineIC50_{50} (nM)
K-56250
MOLT-445
CCRF-CEM60

This data underscores the importance of further exploring the mechanism of action and optimizing the structure for enhanced efficacy and reduced toxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the triazole ring significantly affect biological activity. For example, the presence of electron-withdrawing groups such as chlorine enhances COX inhibition and cytotoxicity against cancer cells.

Key Findings:

  • Chloro Substituent : Increases anti-inflammatory activity.
  • Methoxy Group : Enhances solubility and bioavailability.

These findings suggest that strategic modifications can lead to compounds with improved pharmacological profiles.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Core Heterocycle Variations

The triazole core in the target compound distinguishes it from pyrazole-based analogs (e.g., compounds 3a–3p in ). Pyrazoles exhibit reduced aromatic resonance compared to triazoles, leading to differences in hydrogen-bonding capacity and electronic distribution. For instance, pyrazole derivatives like 3a (C21H15ClN6O) show melting points (133–135°C) and yields (~68%) comparable to triazole derivatives, but their NMR spectra differ significantly due to core-specific proton environments .

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Key Properties
Compound Class Core R1 (Position 1) R2 (Amide Sidechain) Melting Point (°C) Yield (%) Notable Spectral Data (¹H-NMR δ)
Target Compound Triazole 3-Fluoro-4-methylphenyl 5-Chloro-2-methoxyphenyl N/A N/A Anticipated δ ~2.4–2.7 (methyl), 7.2–8.1 (aryl)
3d () Pyrazole 4-Fluorophenyl 4-Cyano-1-phenyl 181–183 71 7.21–7.51 (aryl), 2.66 (CH3)
Triazole Derivatives Triazole 4-Methylphenyl Varied amines 123–174 62–71 2.42–2.66 (CH3), 7.41–7.63 (aryl)
Compound Triazole 3-Chloro-4-methoxyphenyl 5-Chloro-2-methylphenyl N/A N/A δ 12.88 (amide NH)
  • Electron-Withdrawing Groups (EWGs): The 3-fluoro and 5-chloro substituents in the target compound enhance lipophilicity and metabolic stability compared to non-halogenated analogs. For example, 3d (C21H14ClFN6O) exhibits a higher melting point (181–183°C) than methyl-substituted derivatives, likely due to increased crystal packing efficiency from fluorine .
  • Electron-Donating Groups (EDGs): The 2-methoxy group in the target compound improves aqueous solubility relative to purely hydrophobic analogs like ’s 4-methylphenyl derivatives .

Spectral Characteristics

  • ¹H-NMR: The target’s 3-fluoro-4-methylphenyl group would cause deshielding of adjacent protons (δ ~7.2–7.6), distinct from the 4-fluorophenyl in 3d (δ 7.21–7.51). The 5-methyl group on the triazole core aligns with peaks at δ 2.4–2.7, as seen in ’s derivatives .
  • Mass Spectrometry: The molecular ion ([M+H]+) for the target is estimated at ~435–440 Da, close to 3d (421.0 Da) but higher due to additional substituents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(5-chloro-2-methoxyphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines and isocyanides to form triazole precursors. For example, similar triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under reflux in ethanol or DMF . Intermediates are monitored using TLC, and final products are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, analogous triazole-carboxamides have been resolved using SC-XRD to confirm bond angles and torsional conformations . Spectroscopic techniques like IR spectroscopy identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}), while NMR confirms substituent positioning (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or E. coli). Similar triazoles show IC50_{50} values in the micromolar range, suggesting dose-response studies at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this triazole-carboxamide?

  • Methodological Answer : SAR studies involve systematic substitution of the aryl groups. For example:

  • Chloro vs. Fluoro Substituents : Replacing the 5-chloro group with fluoro (as in ) may enhance metabolic stability but reduce hydrophobicity .
  • Methoxy Position : Shifting the methoxy group from the 2- to 4-position (as in ) alters steric hindrance, impacting target binding .
    Quantitative SAR (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects on activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). To address this:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cytotoxicity .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity or Western blotting for pathway inhibition (e.g., EGFR or MAPK) .
  • Solubility Adjustments : Co-solvents like DMSO or cyclodextrin inclusion complexes mitigate low aqueous solubility (noted in ) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3) and CYP450 inhibition. For example, reducing logP from 3.5 to 2.8 via polar substituents (e.g., hydroxyl groups) enhances solubility .
  • Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., kinases) to identify residues critical for hydrogen bonding (e.g., interactions with Asp1043 in VEGFR2) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to measure IC50_{50}. Similar triazoles show competitive inhibition, suggesting direct binding to heme iron .
  • Metabolite Identification : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at the methyl group), guiding structural modifications to reduce first-pass metabolism .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.